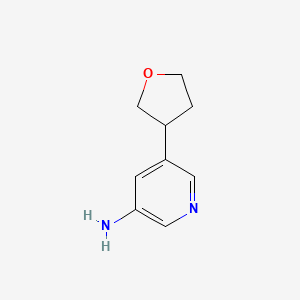

5-(Oxolan-3-yl)pyridin-3-amine

Beschreibung

5-(Oxolan-3-yl)pyridin-3-amine is a pyridine derivative featuring an amine group at position 3 and a tetrahydrofuran (oxolane) ring substituent at position 5.

Eigenschaften

Molekularformel |

C9H12N2O |

|---|---|

Molekulargewicht |

164.20 g/mol |

IUPAC-Name |

5-(oxolan-3-yl)pyridin-3-amine |

InChI |

InChI=1S/C9H12N2O/c10-9-3-8(4-11-5-9)7-1-2-12-6-7/h3-5,7H,1-2,6,10H2 |

InChI-Schlüssel |

VNEVESCZVXIHEE-UHFFFAOYSA-N |

Kanonische SMILES |

C1COCC1C2=CC(=CN=C2)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von 5-(Oxolan-3-yl)pyridin-3-amin umfasst typischerweise die folgenden Schritte:

Bildung des Pyridinrings: Der Pyridinring kann durch verschiedene Methoden synthetisiert werden, einschließlich der Hantzsch-Pyridinsynthese, die die Kondensation eines Aldehyds, eines β-Ketoesters und von Ammoniak beinhaltet.

Einführung der Oxolan-Gruppe: Die Oxolan-Gruppe kann durch eine nucleophile Substitutionsreaktion eingeführt werden. Beispielsweise kann 3-Brompyridin in Gegenwart einer Base mit Oxolan umgesetzt werden, um das gewünschte Produkt zu bilden.

Aminierung: Der letzte Schritt beinhaltet die Einführung der Aminogruppe an der 5-Position des Pyridinrings. Dies kann durch eine direkte Aminierungsreaktion unter Verwendung von Ammoniak oder einer Aminquelle unter geeigneten Bedingungen erreicht werden.

Industrielle Produktionsmethoden: Die industrielle Produktion von 5-(Oxolan-3-yl)pyridin-3-amin kann ähnliche Synthesewege, jedoch in größerem Maßstab, umfassen. Der Einsatz von Durchflussreaktoren und optimierten Reaktionsbedingungen kann die Effizienz und Ausbeute des Prozesses verbessern.

Analyse Chemischer Reaktionen

Arten von Reaktionen:

Oxidation: 5-(Oxolan-3-yl)pyridin-3-amin kann Oxidationsreaktionen, insbesondere an der Aminogruppe, eingehen, um entsprechende Nitroso- oder Nitroderivate zu bilden.

Reduktion: Die Verbindung kann reduziert werden, um verschiedene reduzierte Derivate zu bilden, wie z. B. das entsprechende Amin oder Hydroxylamin.

Substitution: Der Pyridinring kann elektrophile und nucleophile Substitutionsreaktionen eingehen. Beispielsweise kann durch Halogenierung Halogenatome an bestimmten Positionen am Ring eingeführt werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Als Reduktionsmittel werden üblicherweise Lithiumaluminiumhydrid oder Natriumborhydrid verwendet.

Substitution: Halogenierung kann mit Reagenzien wie Brom oder Chlor in Gegenwart eines Katalysators durchgeführt werden.

Hauptprodukte:

Oxidationsprodukte: Nitroso- und Nitroderivate.

Reduktionsprodukte: Amine und Hydroxylamine.

Substitutionsprodukte: Halogenierte Pyridinderivate.

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus von 5-(Oxolan-3-yl)pyridin-3-amin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren. Die Verbindung kann Wasserstoffbrückenbindungen und andere nicht-kovalente Wechselwirkungen mit diesen Zielstrukturen bilden, was zu Veränderungen in ihrer Aktivität oder Funktion führt. Die genauen beteiligten Pfade hängen von der jeweiligen Anwendung und dem Ziel von Interesse ab.

Wirkmechanismus

The mechanism of action of 5-(Oxolan-3-yl)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target of interest.

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

The table below compares 5-(Oxolan-3-yl)pyridin-3-amine with key analogs based on substituent type, molecular weight, and solubility trends:

Key Observations :

Stability and Reactivity

- Oxolane vs. Oxetane : Oxetane’s strained three-membered ring may confer higher chemical reactivity compared to the five-membered oxolane .

Biologische Aktivität

5-(Oxolan-3-yl)pyridin-3-amine is a heterocyclic compound that has garnered attention in the fields of medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a pyridine ring substituted with an oxolane group at the 5-position and an amine group at the 3-position. Its molecular formula is , with a molecular weight of 164.20 g/mol. The presence of both the oxolane and amine groups enhances its reactivity and interaction with biological targets, making it a candidate for drug development.

The mechanism of action of this compound primarily involves its ability to form hydrogen bonds and engage in non-covalent interactions with specific enzymes and receptors. This interaction can lead to modulation of various biological pathways, influencing enzyme activity or receptor binding affinity.

Key Mechanisms:

- Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, potentially affecting metabolic pathways.

- Receptor Binding: Its structural features allow it to bind selectively to receptors, which may alter signaling pathways.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in pharmacological contexts:

- Antimicrobial Activity: Preliminary studies suggest that derivatives of this compound can inhibit the growth of certain bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, compounds structurally similar to this compound have shown varying degrees of antibacterial activity, with minimum inhibitory concentration (MIC) values indicating effective inhibition at specific concentrations .

- Potential as Drug Candidates: The compound's unique structure allows it to serve as a scaffold for developing new drugs targeting specific diseases. Its ability to modulate biological targets positions it as a promising candidate for further investigation in therapeutic applications.

Antimicrobial Testing

A study investigated the antimicrobial properties of various derivatives related to this compound. The results demonstrated that while some derivatives exhibited no significant activity, others showed promising results against specific bacterial strains:

| Compound | MIC Value (µg/mL) | Activity |

|---|---|---|

| Compound A (5d) | 64 (Staphylococcus aureus) | Effective |

| Compound B (5c) | 128 (E. coli) | Moderate |

| Compound C (5e) | >512 | No Activity |

These findings suggest that structural variations significantly influence the biological activity of related compounds .

Enzyme Interaction Studies

Another study focused on the interaction of this compound with specific enzymes involved in metabolic pathways. The results indicated that the compound could effectively inhibit enzyme activity, suggesting potential applications in metabolic disorders or cancer therapy.

Future Directions

Given its promising biological activity, further research is warranted to explore:

- In Vivo Studies: Evaluating the pharmacokinetics and pharmacodynamics in animal models.

- Structural Modifications: Investigating how changes in structure affect biological activity and selectivity towards specific targets.

- Clinical Trials: Assessing safety and efficacy in human subjects for potential therapeutic uses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.